molecular formula C16H12N2O3S B2529197 (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one CAS No. 304863-57-8

(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one

Cat. No. B2529197
M. Wt: 312.34
InChI Key: GFFZAJZYPVWBPU-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.34. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

Research conducted by Mohareb et al. (2004) explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles, leading to the formation of several heterocyclic derivatives. This study underscores the significance of thiophenylhydrazonoacetates in constructing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in heterocyclic synthesis and potential applications in developing pharmacologically active molecules (Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I., 2004).

Anticancer Activity of Functionalized Sulfur-Containing Heterocyclic Analogs

Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells. Their study revealed that these analogs possess antiproliferative activity, attributed to the hydroxyl group's presence, and demonstrated potential for combinational therapy in enhancing drug bioavailability. The research indicates the application of these compounds in cancer therapy, highlighting their significance in medicinal chemistry (Haridevamuthu, B., Manjunathan, T., Alphonse, C. R. W., Kumar, R. S., Thanigaivel, S., Kishore, S. C., Sundaram, V., Gopinath, P., Arockiaraj, J., & Bellucci, S., 2023).

Catalytic Applications of Molybdenum(VI) Complexes

Ghorbanloo and Alamooti (2017) studied the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research showcases the compound's utility in catalysis, providing insights into its application in organic synthesis and industrial processes (Ghorbanloo, M., & Alamooti, A. M., 2017).

Antimicrobial and Anticancer Potentials

A study by Kumar et al. (2013) on 2,3-dihydrobenzo[b][1,4]thiazepines highlighted their synthesis and evaluation for antibacterial and antifungal activities. The compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Additionally, their structural diversity suggests possible exploration for anticancer applications, further underlining the scientific relevance of this compound and its derivatives in developing new therapeutic agents (Kumar, M., Sharma, K., Fogla, A. K., Sharma, K., & Rathore, M., 2013).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15-11-3-1-2-4-14(11)22-16(15)18-17-10-5-6-12-13(9-10)21-8-7-20-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNBJHYOQWNSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=NC3=C(C4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one

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